N'-(1-benzylpiperidin-4-ylidene)-4-hydroxybenzohydrazide
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Overview
Description
N’-(1-benzylpiperidin-4-ylidene)-4-hydroxybenzohydrazide is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of a benzylpiperidine moiety linked to a hydroxybenzohydrazide group, which imparts distinct chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(1-benzylpiperidin-4-ylidene)-4-hydroxybenzohydrazide typically involves the condensation of 1-benzylpiperidin-4-one with 4-hydroxybenzohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The product is then purified through recrystallization from acetone .
Industrial Production Methods
While specific industrial production methods for N’-(1-benzylpiperidin-4-ylidene)-4-hydroxybenzohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent use, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N’-(1-benzylpiperidin-4-ylidene)-4-hydroxybenzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the hydrazide group to amines.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) is often used as a reducing agent.
Substitution: Various halogenating agents can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzylpiperidinone derivatives, while reduction can produce benzylpiperidine amines.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in molecular docking studies.
Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-diabetic properties.
Industry: Potential use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-(1-benzylpiperidin-4-ylidene)-4-hydroxybenzohydrazide involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity. This binding is often facilitated by hydrogen bonding and van der Waals interactions, which stabilize the compound-protein complex .
Comparison with Similar Compounds
Similar Compounds
N’-(1-benzylpiperidin-4-ylidene)-2-cyanoacetohydrazide: Similar structure but with a cyano group instead of a hydroxy group.
N’-(1-benzylpiperidin-4-ylidene)acetohydrazide: Lacks the hydroxy group present in the target compound.
Uniqueness
N’-(1-benzylpiperidin-4-ylidene)-4-hydroxybenzohydrazide is unique due to the presence of the hydroxy group, which can participate in additional hydrogen bonding and increase the compound’s solubility and reactivity compared to its analogs .
Properties
IUPAC Name |
N-[(1-benzylpiperidin-4-ylidene)amino]-4-hydroxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O2/c23-18-8-6-16(7-9-18)19(24)21-20-17-10-12-22(13-11-17)14-15-4-2-1-3-5-15/h1-9,23H,10-14H2,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYKYCUQFTRWDNO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1=NNC(=O)C2=CC=C(C=C2)O)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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